CB 13

描述

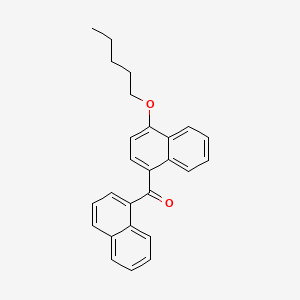

Structure

3D Structure

属性

IUPAC Name |

naphthalen-1-yl-(4-pentoxynaphthalen-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24O2/c1-2-3-8-18-28-25-17-16-24(21-13-6-7-14-22(21)25)26(27)23-15-9-11-19-10-4-5-12-20(19)23/h4-7,9-17H,2-3,8,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUMDJRTAFBISX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60430920 | |

| Record name | (Naphthalen-1-yl)[4-(pentyloxy)naphthalen-1-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432047-72-8 | |

| Record name | CRA 13 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=432047-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CB-13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0432047728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Naphthalen-1-yl)[4-(pentyloxy)naphthalen-1-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CB-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XRJ6055XT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Peripherally Restricted Cannabinoid Agonist CB-13: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-13, also known as SAB-378, is a potent synthetic cannabinoid that acts as a dual agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. A key characteristic of CB-13 is its limited ability to cross the blood-brain barrier at therapeutic doses, which theoretically restricts its activity primarily to the peripheral nervous system. This property has generated significant interest in its potential as an analgesic agent that may circumvent the central nervous system (CNS) side effects, such as psychoactivity, commonly associated with other cannabinoid agonists. This technical guide provides an in-depth overview of the mechanism of action of CB-13, detailing its binding affinities, functional activities, and the downstream signaling pathways it modulates. The information is compiled from key preclinical studies to offer a comprehensive resource for researchers and drug development professionals.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the interaction of CB-13 with cannabinoid receptors.

| Receptor | Parameter | Value (nM) | Reference |

| Human CB1 | EC50 | 6.1 | [1] |

| Human CB2 | EC50 | 27.9 | [1] |

Table 1: Functional Potency of CB-13 at Human Cannabinoid Receptors.

Signaling Pathways and Cellular Effects

CB-13, as an agonist at both CB1 and CB2 receptors, modulates several intracellular signaling cascades. These receptors are G-protein coupled receptors (GPCRs), and their activation by CB-13 initiates a series of downstream events that ultimately lead to its pharmacological effects.

G-Protein Coupling and Adenylyl Cyclase Inhibition

Upon binding of CB-13 to CB1 and CB2 receptors, the associated inhibitory G-protein (Gαi/o) is activated. This activation leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels affects the activity of protein kinase A (PKA) and other downstream effectors, leading to alterations in gene expression and cellular function.

Modulation of Neuronal Excitability in Sensory Neurons

In the context of pain perception, a key mechanism of action for CB-13 is the modulation of neuronal activity in dorsal root ganglion (DRG) neurons, which are primary sensory neurons. Studies have shown that CB-13 can reduce the hyperexcitability of these neurons, a state often associated with chronic pain. This effect is achieved, in part, through the modulation of ion channels, including the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is a key player in nociception.

Inflammatory mediators, such as prostaglandin E2 (PGE2), can sensitize TRPV1 channels, leading to a lower threshold for activation and an exaggerated pain response. CB-13 has been demonstrated to counteract this sensitization, thereby reducing the response of sensory neurons to noxious stimuli. Furthermore, patch-clamp electrophysiology studies have revealed that CB-13 can suppress the overall excitability and reduce action potential firing in sensory neurons that have been pre-incubated with inflammatory mediators.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the mechanism of action of CB-13.

Receptor Binding Assays

Receptor binding assays are performed to determine the affinity of a ligand for its receptor. For CB-13, competitive binding assays using radiolabeled cannabinoid ligands are typically employed.

-

Objective: To determine the binding affinity (Ki) of CB-13 for CB1 and CB2 receptors.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing either human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).

-

Radioligand: A radiolabeled cannabinoid agonist with high affinity, such as [³H]CP55,940, is used.

-

Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled CB-13.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of CB-13 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of CB-13 in activating G-proteins coupled to CB1 and CB2 receptors.

-

Methodology:

-

Membrane Preparation: Similar to receptor binding assays, membranes from cells expressing CB1 or CB2 receptors are used.

-

Assay Buffer: The buffer contains GDP to ensure G-proteins are in an inactive state.

-

Incubation: Membranes are incubated with varying concentrations of CB-13 in the presence of [³⁵S]GTPγS.

-

Termination and Separation: The reaction is stopped, and bound [³⁵S]GTPγS is separated from the free form by filtration.

-

Detection: Radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of [³⁵S]GTPγS bound is plotted against the concentration of CB-13 to determine the EC50 and Emax values.

-

References

The Dual Affinity of CB-13: A Technical Guide to Cannabinoid Receptor Binding and Selectivity

For Immediate Release

This technical guide provides an in-depth analysis of the cannabinoid receptor agonist CB-13 (also known as CRA13 and SAB-378), focusing on its binding affinity and selectivity for the cannabinoid receptors type 1 (CB1) and type 2 (CB2). This document is intended for researchers, scientists, and drug development professionals engaged in the field of cannabinoid pharmacology.

CB-13 has emerged as a potent, orally active dual agonist for both CB1 and CB2 receptors.[1][2][3] Its unique characteristic of limited brain penetration at lower doses has positioned it as a compound of interest for therapeutic applications targeting peripheral cannabinoid receptors, potentially minimizing central nervous system side effects.[1][2] This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways to provide a comprehensive understanding of CB-13's receptor interaction profile.

Quantitative Analysis of Receptor Binding Affinity

| Compound | Receptor | Parameter | Value (nM) |

| CB-13 | CB1 | EC50 | 6.1[2][3] |

| CB2 | EC50 | 27.9[2][3] |

Note: The EC50 values indicate that CB-13 is a potent agonist at both receptors, with a slight preference for the CB1 receptor in functional assays. Further studies are required to determine the precise Ki values through competitive radioligand binding assays to provide a more direct measure of binding affinity.

Experimental Protocols

The determination of cannabinoid receptor binding affinity and functional activity typically involves a series of established in vitro assays. The following sections detail the general methodologies employed in such studies.

Radioligand Displacement Assay

This assay is a standard method to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

1. Membrane Preparation:

-

HEK293 cells (or other suitable cell lines) are transiently or stably transfected with the human CB1 or CB2 receptor.

-

The cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then ultracentrifuged to pellet the cell membranes containing the receptors.

-

The membrane pellet is resuspended in an appropriate assay buffer.

2. Binding Assay:

-

The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]CP-55,940 for both CB1 and CB2, or [3H]SR141716A for CB1).

-

Increasing concentrations of the unlabeled test compound (e.g., CB-13) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand.

-

The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental workflow for a radioligand displacement assay.

Functional Assays (e.g., GTPγS Binding Assay)

Functional assays measure the agonist or antagonist activity of a compound by assessing its effect on receptor-mediated signaling. The GTPγS binding assay is a common method to determine the potency and efficacy of G-protein coupled receptor (GPCR) agonists.

1. Assay Principle:

-

Agonist binding to a Gi/o-coupled receptor like CB1 or CB2 promotes the exchange of GDP for GTP on the Gα subunit, leading to G-protein activation.

-

A non-hydrolyzable GTP analog, [35S]GTPγS, is used. When it binds to the Gα subunit, it remains bound, and the amount of incorporated radioactivity is proportional to the level of G-protein activation.

2. Procedure:

-

Receptor-expressing membranes are incubated with the test compound (e.g., CB-13) at various concentrations.

-

GDP is added to the assay buffer to ensure that G-proteins are in their inactive state at the start of the assay.

-

[35S]GTPγS is then added to initiate the binding reaction.

-

The incubation is carried out for a specific time and temperature.

-

The reaction is stopped, and the bound and free [35S]GTPγS are separated by filtration.

-

The amount of bound [35S]GTPγS is quantified by scintillation counting.

3. Data Analysis:

-

The data are plotted as the amount of [35S]GTPγS bound versus the concentration of the test compound.

-

The EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect) values are determined from the resulting dose-response curve.

Cannabinoid Receptor Signaling Pathways

CB1 and CB2 receptors are Class A GPCRs that primarily couple to inhibitory Gi/o proteins. Upon activation by an agonist like CB-13, they initiate a cascade of intracellular signaling events.

Canonical signaling pathways for CB1 and CB2 receptors.

Activation of CB1 and CB2 receptors by an agonist leads to the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can directly modulate the activity of ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels. Furthermore, both G-protein dependent and independent pathways can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinase (ERK).

In addition to G-protein signaling, agonist binding can also promote the recruitment of β-arrestins to the receptor. This process is crucial for receptor desensitization and internalization, which are mechanisms to attenuate signaling. Moreover, β-arrestin can act as a scaffold protein to initiate G-protein-independent signaling cascades, including the activation of MAPK pathways. The relative propensity of a ligand to activate G-protein-dependent versus β-arrestin-dependent signaling is termed "functional selectivity" or "biased agonism." Currently, there is a lack of specific data in the public domain to characterize the functional selectivity profile of CB-13 at either CB1 or CB2 receptors.

Selectivity Profile of CB-13

The selectivity of a compound for different receptor subtypes is a critical aspect of its pharmacological profile. Based on the available EC50 data, CB-13 demonstrates a modest selectivity for the CB1 receptor over the CB2 receptor in functional assays.

Selectivity profile of CB-13 based on EC50 values.

This approximate 4.6-fold selectivity for CB1 suggests that at lower concentrations, CB-13 may preferentially activate CB1 receptors. However, it is important to note that it is still considered a dual agonist, and at higher concentrations, it will activate both receptor subtypes. The therapeutic implications of this selectivity profile, particularly in the context of its peripheral restriction, warrant further investigation.

Conclusion

CB-13 is a potent dual agonist of the CB1 and CB2 receptors with a slight functional preference for CB1. Its limited ability to cross the blood-brain barrier at therapeutic doses makes it an attractive candidate for targeting peripheral cannabinoid receptors to treat conditions such as neuropathic pain, without inducing the psychoactive effects associated with central CB1 receptor activation.[4] This technical guide has provided a summary of the available binding data, detailed the standard experimental protocols for its characterization, and visualized the key signaling pathways involved. Further research is needed to fully elucidate its binding kinetics through the determination of Ki values and to explore its functional selectivity profile, which will provide a more complete understanding of its mechanism of action and therapeutic potential.

References

- 1. Cannabinoid receptor agonist 13, a novel cannabinoid agonist: first in human pharmacokinetics and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CB 13 | Non-selective Cannabinoids | Tocris Bioscience [tocris.com]

- 3. medkoo.com [medkoo.com]

- 4. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of CNS activity with repeated dosing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of CB-13

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of CB-13, a compound with significant therapeutic potential. It has come to light that "CB-13" can refer to two distinct molecules: a peripherally restricted cannabinoid receptor agonist (also known as CRA13 or SAB-378) and Grapiprant, a selective prostaglandin EP4 receptor antagonist. This guide will primarily focus on the cannabinoid agonist CB-13, with a separate section detailing the characteristics of Grapiprant to ensure clarity and comprehensiveness for the scientific community.

Part 1: CB-13 (CRA13/SAB-378) - A Peripherally Acting Cannabinoid Agonist

CB-13, also identified as CRA13 and SAB-378, is a potent agonist for both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1][2] A key characteristic of this compound is its limited ability to cross the blood-brain barrier, which results in predominantly peripheral effects at lower doses.[1] This property makes CB-13 a subject of interest for therapeutic applications aiming to avoid the central nervous system side effects associated with cannabinoid receptor activation.[3]

Pharmacokinetics

A first-in-human Phase I clinical trial involving single oral doses of CB-13 (ranging from 1 to 80 mg) in healthy male volunteers under fasted conditions provided key pharmacokinetic data.[4]

Absorption and Distribution:

CB-13 is rapidly absorbed following oral administration, with the time to reach maximum plasma concentration (Tmax) ranging from 1.5 to 2 hours.[4] The peak plasma concentration (Cmax) and the area under the concentration-time curve (AUC) demonstrate linear pharmacokinetics over the 1 to 80 mg dose range.[4] Due to its lipophilic nature, CB-13 is poorly soluble, which can lead to variable absorption.[5]

The influence of food on the bioavailability of CB-13 was investigated in a crossover study where a 40 mg dose was administered after a high-fat, high-calorie breakfast.[4] Food intake led to an approximate two-fold increase in both Cmax and AUC, indicating enhanced absorption in the fed state.[4] This is a common phenomenon for lipophilic drugs, where the presence of dietary fats can improve dissolution and absorption.[6][7][8]

Metabolism and Elimination:

The apparent elimination half-life (t1/2) of CB-13 was observed to be between 21 to 36 hours in the fasted state and 30 to 41 hours in the fed state.[4]

Quantitative Pharmacokinetic Data in Humans

| Parameter | 1-80 mg (Fasted) | 40 mg (Fed) |

| Dose Range (mg) | 1 - 80 | 40 |

| Cmax (ng/mL) | 7.8 - 467.6 | ~2-fold increase vs. fasted |

| Tmax (h) | 1.5 - 2 | 1.5 - 2 |

| AUC(0-tz) | Linear increase with dose | ~2-fold increase vs. fasted |

| t1/2 (h) | 21 - 36 | 30 - 41 |

Table 1: Summary of single-dose pharmacokinetic parameters of CB-13 in healthy male volunteers. Data extracted from Gardin et al., 2009.[4]

Experimental Protocols

First-in-Human Pharmacokinetic Study:

-

Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.[4]

-

Subjects: 69 healthy adult males were enrolled, with 63 randomized across seven cohorts (n=9 per cohort, with 6 receiving CB-13 and 3 receiving placebo).[4]

-

Dosing: Single oral doses of 1, 5, 10, 20, 40, 60, or 80 mg of CB-13 were administered in a fasted state.[4]

-

Food Effect Arm: A separate crossover study with 6 subjects received a 40 mg dose of CB-13 on two separate occasions: once after a high-fat, high-calorie breakfast and once in a fasted state, with a 2-week washout period.[4]

-

Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of CB-13.

-

Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) were calculated using non-compartmental analysis.

Pharmacodynamics

CB-13 acts as a potent agonist at both CB1 and CB2 receptors, with EC50 values of 6.1 nM and 27.9 nM, respectively.[2] Its pharmacodynamic effects are primarily mediated through the activation of these receptors in peripheral tissues.

Mechanism of Action and Signaling Pathway:

Activation of peripheral CB1 receptors by CB-13 has been shown to produce analgesic effects in preclinical models of inflammatory and neuropathic pain.[3][9] In cultured mouse dorsal root ganglion neurons, CB-13 reduced TRPV1 sensitization and neuronal hyperexcitability induced by the inflammatory mediator prostaglandin E2 (PGE2).[3][10] This suggests a mechanism for its analgesic actions at the peripheral level.[3]

Caption: CB-13 signaling pathway in sensory neurons.

Preclinical Efficacy and Central Nervous System Effects:

In a mouse model of inflammatory pain, CB-13 demonstrated a dose-dependent reduction in mechanical allodynia.[10] With acute dosing, signs of central CB1 receptor activation were only observed at doses approximately 10-fold higher than the effective dose for analgesia.[3] However, repeated dosing led to analgesic tolerance and signs of central nervous system activity, suggesting that chronic administration may lead to increased CNS exposure.[3][10]

The effects of CB-13 on gastrointestinal motility have also been investigated. In mice, SAB378 was shown to slow gastrointestinal transit, an effect mediated by peripheral CB1 receptors.[11]

Part 2: Grapiprant - A Selective EP4 Receptor Antagonist

Grapiprant is a non-steroidal anti-inflammatory drug (NSAID) of the piprant class.[12] It is also sometimes referred to as CB-13 in some contexts, though its mechanism of action is distinct from the cannabinoid agonist. Grapiprant functions as a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[12][13]

Pharmacokinetics

Pharmacokinetic data for Grapiprant is available from studies in animals, particularly dogs and horses, as it is approved for veterinary use to manage pain and inflammation associated with osteoarthritis.[12][13]

Absorption and Bioavailability:

In horses, following a 2 mg/kg oral dose, Grapiprant is rapidly absorbed with a Tmax of 1.5 hours and a Cmax of 31.9 ng/mL.[13][14] The mean bioavailability in this species is reported to be 39%.[13][14]

Distribution and Elimination:

Grapiprant has a high volume of distribution (6.6 L/kg in horses) and is highly protein-bound.[13][15] The elimination half-life in horses is approximately 5.86 hours.[13]

Quantitative Pharmacokinetic Data in Horses

| Parameter | 2 mg/kg Oral Dose |

| Cmax (ng/mL) | 31.9 |

| Tmax (h) | 1.5 |

| AUC (ng.hr/mL) | 2000 |

| Bioavailability (%) | 39 |

| t1/2 (h) | 5.86 |

| Volume of Distribution (L/kg) | 6.6 |

Table 2: Summary of pharmacokinetic parameters of Grapiprant in horses. Data extracted from DrugBank and New Drug Approvals.[13][14]

Experimental Protocols

Pharmacokinetic Study in Horses:

-

Study Design: While specific details of the study design are not extensively provided in the search results, the data is derived from studies involving the oral administration of Grapiprant to horses.

-

Sampling: Serum concentrations of Grapiprant were measured at various time points up to 72 hours post-administration.[13][14]

-

Analysis: Pharmacokinetic parameters were calculated from the serum concentration-time data.

Pharmacodynamics

Mechanism of Action and Signaling Pathway:

Grapiprant's therapeutic effect stems from its selective antagonism of the EP4 receptor.[12][13] Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever.[12][16] It exerts its effects through four receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor is primarily responsible for mediating PGE2-elicited pain and inflammation.[13][16] By blocking the EP4 receptor, Grapiprant inhibits the downstream signaling cascade responsible for these inflammatory responses without affecting the production of prostanoids, thereby avoiding some of the side effects associated with traditional COX-inhibiting NSAIDs.[12]

Caption: Grapiprant's mechanism of action via EP4 receptor antagonism.

Clinical and Preclinical Efficacy:

Grapiprant has been shown to be effective in reducing pain in various inflammatory pain models in rats and in clinical studies of dogs with osteoarthritis.[12][13][16] Preclinical studies indicate its efficacy in both acute and chronic pain and inflammation, with effects comparable to rofecoxib and piroxicam.[14][16] It has also been investigated in humans for the control of pain and inflammation associated with osteoarthritis.[13][16]

Safety Profile:

Common side effects of Grapiprant in animals include vomiting, diarrhea, and loss of appetite.[12] Because it does not interfere with prostaglandin production, it is suggested to have a more favorable safety profile concerning gastrointestinal and renal effects compared to traditional NSAIDs.[12][15]

References

- 1. CB-13 - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of central nervous system activity with repeated dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cannabinoid receptor agonist 13, a novel cannabinoid agonist: first in human pharmacokinetics and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Effects of Food on Cannabidiol Bioaccessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of food on the bioavailability of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of CNS activity with repeated dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone (SAB378), a peripherally restricted cannabinoid CB1/CB2 receptor agonist, inhibits gastrointestinal motility but has no effect on experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Grapiprant: Uses, Side effects and Mechanism of action_Chemicalbook [chemicalbook.com]

- 13. newdrugapprovals.org [newdrugapprovals.org]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Grapiprant (Galliprant) - Veterinary Partner - VIN [veterinarypartner.vin.com]

- 16. Grapiprant - Wikipedia [en.wikipedia.org]

A Technical Guide to the Nociceptive Signaling Effects of CB-13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the peripherally restricted cannabinoid agonist CB-13 (also known as SAB-378) and its effects on nociceptive signaling pathways. The information presented herein is intended to support research and development efforts in the field of non-opioid analgesics.

Introduction

CB-13 is a potent agonist for both cannabinoid receptor type 1 (CB1) and type 2 (CB2), with poor penetrance of the blood-brain barrier.[1] This characteristic makes it a compelling candidate for therapeutic development, as it has the potential to elicit analgesia through peripheral mechanisms while minimizing central nervous system side effects typically associated with cannabinoid agonists, such as psychoactivity and tolerance.[2][3] This guide summarizes the current understanding of CB-13's mechanism of action in nociceptive signaling, supported by quantitative data and detailed experimental protocols.

Pharmacological Profile and Efficacy

Table 1: In Vitro Potency of CB-13

| Receptor | EC50 (nM) |

| CB1 | 6.1[4][5] |

| CB2 | 27.9[4][5] |

Table 2: In Vivo Analgesic Efficacy of CB-13 in an Inflammatory Pain Model

| Sex | Endpoint | ED50 (mg/kg, i.p.) | 95% Confidence Interval |

| Male Mice | Reduction of CFA-induced mechanical allodynia | 0.99 | 0.49 – 2.00[6] |

| Female Mice | Reduction of CFA-induced mechanical allodynia | 1.32 | 0.46 – 3.23[6] |

CFA: Complete Freund's Adjuvant; i.p.: intraperitoneal

Mechanism of Action in Nociceptive Signaling

CB-13 exerts its analgesic effects primarily through the activation of peripheral CB1 receptors located on nociceptive neurons.[3] Activation of these Gi/o protein-coupled receptors initiates a signaling cascade that ultimately reduces neuronal excitability and neurotransmitter release. A key mechanism is the modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a critical integrator of noxious stimuli.

In inflammatory conditions, mediators such as Prostaglandin E2 (PGE2) sensitize TRPV1 channels, leading to a lower threshold for activation and contributing to hyperalgesia.[2][3] CB-13 has been shown to counteract this sensitization. The binding of CB-13 to peripheral CB1 receptors on dorsal root ganglion (DRG) neurons leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and subsequent decreased activity of Protein Kinase A (PKA). This dampens the phosphorylation-dependent sensitization of TRPV1, making the neuron less responsive to painful stimuli.[2][3][7][8] Furthermore, CB1 receptor activation can inhibit high-voltage activated calcium currents, further reducing neuronal excitability.

CB-13 signaling in nociceptors.

Experimental Protocols

The following sections detail the methodologies used in key experiments to elucidate the effects of CB-13.

Animal Model of Inflammatory Pain

A common model to induce inflammatory pain is the injection of Complete Freund's Adjuvant (CFA) into the plantar surface of a mouse's hind paw. This induces a localized inflammatory response characterized by edema, mechanical allodynia, and thermal hyperalgesia.

Workflow for the CFA inflammatory pain model.

Assessment of Mechanical Allodynia (von Frey Test)

Mechanical allodynia, a painful response to a normally non-painful stimulus, is quantified using von Frey filaments.

-

Apparatus: A set of calibrated von Frey filaments or an electronic von Frey anesthesiometer.

-

Procedure:

-

Animals are habituated in individual chambers on an elevated mesh platform.

-

Von Frey filaments of increasing force are applied to the plantar surface of the inflamed paw.

-

A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.

-

The force at which a response is consistently elicited is recorded as the paw withdrawal threshold.

-

-

Data Analysis: The paw withdrawal threshold in grams is determined. An increase in the threshold following drug administration indicates an anti-allodynic effect.

Assessment of Thermal Hyperalgesia (Hargreaves Test)

Thermal hyperalgesia, an increased sensitivity to a noxious heat stimulus, is measured using the Hargreaves apparatus.[9][10][11][12][13]

-

Apparatus: A radiant heat source positioned beneath a glass floor.

-

Procedure:

-

Animals are habituated in individual chambers on the glass surface.

-

The radiant heat source is focused on the plantar surface of the inflamed paw.

-

The latency to paw withdrawal is automatically recorded.

-

A cut-off time is employed to prevent tissue damage.

-

-

Data Analysis: The paw withdrawal latency in seconds is measured. An increase in latency after drug administration indicates an anti-hyperalgesic effect.

In Vitro Analysis using Dorsal Root Ganglion (DRG) Neurons

To investigate the cellular mechanisms of CB-13, primary cultures of DRG neurons are utilized.

-

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to stimuli.

-

Protocol:

-

DRG neurons are cultured on coverslips.

-

Cells are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM.[14][15][16][17]

-

After loading, cells are washed and allowed to de-esterify the dye.

-

The coverslip is mounted on a perfusion chamber on a fluorescence microscope.

-

Baseline fluorescence is recorded, followed by perfusion with various agents (e.g., PGE2, capsaicin, CB-13).

-

Changes in the ratio of fluorescence emission at different excitation wavelengths are used to calculate changes in [Ca²⁺]i.

-

-

Data Analysis: The magnitude and kinetics of the calcium response are quantified. A reduction in the capsaicin-evoked calcium influx in the presence of CB-13 indicates inhibition of TRPV1 activity.

-

Objective: To measure the electrical properties of DRG neurons, including action potential firing.[18][19][20][21]

-

Protocol:

-

Whole-cell patch-clamp recordings are performed on cultured DRG neurons.

-

The neuron is held at its resting membrane potential.

-

A series of depolarizing current steps are injected to elicit action potentials.

-

The number of action potentials fired at each current step is recorded before and after the application of CB-13 and/or PGE2.

-

-

Data Analysis: The frequency of action potential firing in response to current injections is analyzed. A reduction in firing frequency in the presence of CB-13 indicates a decrease in neuronal excitability.

Summary and Future Directions

CB-13 demonstrates significant potential as a peripherally acting analgesic. Its ability to dose-dependently reduce inflammatory pain in both male and female mice is mediated by the activation of peripheral CB1 receptors.[6] At the cellular level, CB-13 effectively reverses the sensitization of TRPV1 channels and reduces neuronal hyperexcitability induced by the inflammatory mediator PGE2.[2][3]

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of CB-13 in various pain models and, ultimately, in human subjects. The detailed methodologies and signaling pathways outlined in this guide provide a framework for continued investigation into CB-13 and other peripherally restricted cannabinoid agonists as a promising class of non-opioid analgesics. The development of such compounds could offer a significant advancement in the management of chronic pain, avoiding the undesirable central side effects of current cannabinoid-based therapies.

References

- 1. CB-13 - Wikipedia [en.wikipedia.org]

- 2. Peripheral prostaglandin E2 prolongs the sensitization of nociceptive dorsal root ganglion neurons possibly by facilitating the synthesis and anterograde axonal trafficking of EP4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of central nervous system activity with repeated dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. CB 13 | Non-selective Cannabinoids | Tocris Bioscience [tocris.com]

- 6. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of CNS activity with repeated dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. CBD Effects on TRPV1 Signaling Pathways in Cultured DRG Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 10. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]

- 11. meliordiscovery.com [meliordiscovery.com]

- 12. mmpc.org [mmpc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubcompare.ai [pubcompare.ai]

- 15. A Calcium Imaging Approach to Measure Functional Sensitivity of Neurons [pubmed.ncbi.nlm.nih.gov]

- 16. moodle2.units.it [moodle2.units.it]

- 17. Calcium Signaling in Intact Dorsal Root Ganglia: New Observations and the Effect of Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An improved method for patch clamp recording and calcium imaging of neurons in the intact dorsal root ganglion in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Electrophysiological Recording Techniques from Human Dorsal Root Ganglion | Springer Nature Experiments [experiments.springernature.com]

Discovery and development of CB-13 (CRA13)

An In-depth Technical Guide to the Discovery and Development of CB-13 (CRA13)

Introduction

CB-13, also known as CRA13 and SAB-378, is a potent, orally bioavailable synthetic cannabinoid receptor agonist.[1][2] It was developed with the therapeutic goal of providing analgesia by acting on peripheral cannabinoid receptors while minimizing or avoiding the centrally mediated psychoactive side effects associated with traditional cannabinoid therapies.[3][4] This is achieved through a chemical structure designed for poor penetration of the blood-brain barrier.[1] CB-13 is a dual agonist, demonstrating high affinity and functional activity at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[5] Its development represents a significant effort in the field of peripherally restricted analgesics, aiming to separate the therapeutic benefits of cannabinoid receptor activation from the central nervous system (CNS) effects that often limit their clinical use.[6][7]

Discovery and Rationale for Peripheral Restriction

The therapeutic potential of activating the endocannabinoid system, particularly for pain and inflammation, is well-established.[4] However, the clinical utility of direct CB1 receptor agonists is hampered by their psychoactive effects, which are mediated by CB1 receptors within the CNS.[3][8] The development of CB-13 was driven by the hypothesis that selectively activating peripheral cannabinoid receptors could produce significant analgesia without these undesirable CNS side effects.[3][4]

The strategy centered on designing a potent CB1/CB2 agonist with physicochemical properties that limit its ability to cross the blood-brain barrier.[1] Developed by researchers at Novartis Pharma, CB-13, with the chemical name Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone, emerged as a lead candidate from these efforts.[1][2][9] Preclinical studies confirmed that at therapeutic doses, CB-13 produces robust anti-hyperalgesic effects in animal models of pain with limited CNS penetration.[2]

Pharmacological Profile

Receptor Binding and Functional Activity

CB-13 is characterized as a potent dual agonist of human CB1 and CB2 receptors.[5] In vitro studies have quantified its binding affinity, demonstrating potent interaction with both receptor subtypes.

Table 1: CB-13 Cannabinoid Receptor Binding Affinity

| Receptor | Parameter | Value (nM) | Reference |

|---|---|---|---|

| Human CB1 | IC₅₀ | 15 | [2] |

| Human CB2 | IC₅₀ | 98 |[2] |

IC₅₀: Half maximal inhibitory concentration in radioligand displacement assays.

Functionally, CB-13 acts as a full agonist at both receptors, initiating the canonical G-protein signaling cascade associated with cannabinoid receptor activation.

Preclinical Development

In Vitro Studies

CB-13 was found to be non-genotoxic in chromosome aberration and reverse mutation assays.[2] Mechanistic studies using cultured mouse dorsal root ganglion (DRG) neurons demonstrated that CB-13 reduces transient receptor potential vanilloid 1 (TRPV1) sensitization and neuronal hyperexcitability induced by the inflammatory mediator prostaglandin E₂.[3][10] These findings provide a potential cellular mechanism for its analgesic actions at peripheral nerve endings.

In Vivo Animal Studies

In animal models, CB-13 has shown potent antihyperalgesic properties.[1] In a rat model of neuropathic pain, oral administration of CB-13 at 3 mg/kg effectively blocked mechanical hyperalgesia.[2] Studies in mice with inflammatory pain induced by Complete Freund's Adjuvant (CFA) found that CB-13 dose-dependently reduced mechanical allodynia and thermal hyperalgesia.[3][10] The analgesic effects were shown to be mediated by peripheral CB1 receptors.[3]

While effective as an analgesic, repeated dosing with CB-13 led to the development of tolerance to its analgesic effects and signs of CB1 receptor dependence.[3][10] Importantly, phenotypes associated with central CB1 receptor activation, such as catalepsy, only occurred at doses approximately 10-fold higher than the effective dose (ED₅₀) for analgesia upon acute administration.[3] However, repeated administration, even at doses that were initially peripherally selective, led to signs of CNS activity, suggesting that chronic dosing may increase CNS exposure.[3]

Clinical Development: Phase I Human Study

CB-13 advanced to a first-in-human, Phase I clinical trial to evaluate its pharmacokinetics, safety, and tolerability.[5]

Study Design

The study was a randomized, double-blind, placebo-controlled trial involving single ascending oral doses of CB-13 (1 mg to 80 mg) in 69 healthy adult males under fasted conditions. A separate cohort received a 40 mg dose in a fed state (high-fat meal) to assess the effect of food on absorption.[5]

Pharmacokinetics

CB-13 was rapidly absorbed, with the time to reach maximum plasma concentration (Tₘₐₓ) occurring between 1.5 to 2 hours post-dose in both fed and fasted states.[5] The compound exhibited linear pharmacokinetics across the 1-80 mg dose range.[5] Administration with a high-fat meal resulted in an approximately 2-fold increase in both the maximum plasma concentration (Cₘₐₓ) and the total drug exposure (AUC).[5]

Table 2: Summary of Single-Dose Pharmacokinetic Parameters of CB-13 in Healthy Males (Fasted)

| Dose (mg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) | t₁/₂ (h) |

|---|---|---|---|---|

| 1 | 7.8 | 1.5 - 2.0 | Data not specified | 21 - 36 |

| 40 | Data not specified | 1.5 - 2.0 | Data not specified | 21 - 36 |

| 80 | 467.6 | 1.5 - 2.0 | Data not specified | 21 - 36 |

Data derived from Gardin et al., 2009. Cₘₐₓ and Tₘₐₓ ranges are reported for the 1-80 mg dose range. t₁/₂ is reported for fasted groups across all doses.[5]

Safety and Tolerability

CB-13 was reasonably well-tolerated. The most frequently reported adverse events were dizziness, headache, and nausea, which were predominantly mild to moderate in severity and occurred more often at the higher doses of 40 mg and 80 mg.[5] The incidence of adverse events was dose-dependent. No deaths or serious adverse events were reported during the study.[5]

Metabolism and Analog Development

Research has also explored the metabolites and analogs of CB-13 to identify compounds with improved therapeutic profiles. Studies on the oxidative metabolites of CRA13 sought to find less lipophilic compounds that might have attenuated CB1 affinity and reduced CNS infiltration.[11] This work identified an alcohol metabolite (8c) and other analogs that showed enhanced CB2 receptor affinity and reduced CB1 affinity relative to the parent compound, suggesting a path toward more selective peripheral agents.[11] Additionally, fluorinated analogs of CRA13 have been synthesized and evaluated for their potential as PET imaging agents to visualize peripheral cannabinoid receptors in vivo.[12]

Experimental Protocols

Cannabinoid Receptor Binding Assay (General Protocol)

This protocol describes a typical competitive radioligand binding assay used to determine the binding affinity (Ki or IC₅₀) of a test compound like CB-13.

-

Preparation of Membranes: Membranes are prepared from cells stably expressing the human cannabinoid receptor of interest (e.g., HEK293-CB1 or CHO-CB2). Cells are harvested, homogenized in a buffer (e.g., Tris-HCl), and centrifuged to pellet the membranes, which are then stored at -80°C.

-

Assay Components: The assay is performed in a 96-well plate and includes:

-

Receptor membranes.

-

A radioligand with high affinity for the receptor (e.g., [³H]CP55,940).

-

Varying concentrations of the unlabeled test compound (CB-13).

-

A non-specific binding control (a high concentration of a potent unlabeled ligand, like WIN55,212-2).

-

-

Incubation: Components are mixed in an assay buffer (e.g., 50 mM Tris buffer containing 0.1% BSA) and incubated for a set time (e.g., 90 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

-

Quantification: The filters are washed with ice-cold buffer, dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then counted using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression (e.g., Prism software). The IC₅₀ value is determined from the resulting competition curve and can be converted to a Ki value using the Cheng-Prusoff equation.

CFA Model of Inflammatory Pain (In Vivo Protocol)

This protocol is based on methods used to evaluate the anti-allodynic effects of CB-13 in mice.[10]

-

Animals: Male and female C57BL/6J mice are used. They are housed under standard laboratory conditions with ad libitum access to food and water.

-

Induction of Inflammation: A persistent inflammatory state is induced by a unilateral intraplantar (i.pl.) injection of 20 µL of Complete Freund’s Adjuvant (CFA) into the plantar surface of one hind paw.

-

Assessment of Mechanical Allodynia: Paw withdrawal thresholds are measured using von Frey filaments. Mice are placed on an elevated mesh floor and allowed to acclimate. Calibrated von Frey filaments of increasing force are applied to the plantar surface of the inflamed paw. The 50% paw withdrawal threshold is determined using the up-down method.

-

Drug Administration: CB-13 is dissolved in a vehicle (e.g., a mixture of ethanol, Emulphor, and saline). Approximately 20-24 hours after CFA injection, baseline mechanical thresholds are measured. Mice are then administered CB-13 (e.g., 0.3, 1, 3, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

Post-Drug Testing: Mechanical thresholds are re-evaluated at multiple time points after drug administration (e.g., 30, 60, 120, and 240 minutes) to determine the peak effect and duration of action.

-

Data Analysis: The results are often expressed as the percent maximal possible effect (%MPE). Dose-response curves are generated to calculate the ED₅₀ value.

Conclusion and Future Directions

The development of CB-13 (CRA13) represents a targeted and rational approach to creating a cannabinoid-based analgesic that avoids CNS side effects. As a potent, orally bioavailable dual CB1/CB2 agonist, it successfully demonstrated peripherally mediated analgesia in preclinical models and a predictable pharmacokinetic profile with reasonable tolerability in a Phase I human trial.[2][5]

However, the emergence of tolerance and centrally mediated effects with repeated dosing in animal studies highlights a key challenge for this class of compounds.[3] It suggests that maintaining strict peripheral restriction during chronic therapy may be difficult, potentially due to gradual accumulation in the CNS or the presence of active metabolites that cross the blood-brain barrier.

Future research in this area will likely focus on developing second-generation compounds with an even greater degree of peripheral restriction, potentially through the exploration of active metabolites with altered physicochemical properties or by designing biased agonists that selectively engage pathways leading to analgesia without inducing tolerance.[11][13] The journey of CB-13 provides a valuable blueprint and critical lessons for the ongoing development of safer and more effective cannabinoid-based medicines.

References

- 1. CB-13 - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of central nervous system activity with repeated dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peripherally Restricted Cannabinoids for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cannabinoid receptor agonist 13, a novel cannabinoid agonist: first in human pharmacokinetics and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship development efforts towards peripherally selective analogs of the cannabinoid receptor partial agonist BAY 59-3074 | RTI [rti.org]

- 7. mdpi.com [mdpi.com]

- 8. Cannabinoid receptor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Synthesis of oxidative metabolites of CRA13 and their analogs: Identification of CRA13 active metabolites and analogs thereof with selective CB2R affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorinated CRA13 analogues: Synthesis, in vitro evaluation, radiosynthesis, in silico and in vivo PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

CB-13: A Peripherally Restricted Cannabinoid Agonist for Pain Management

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CB-13, also known as SAB-378 or CRA13, is a potent, orally bioavailable, peripherally restricted cannabinoid receptor agonist. It acts as a dual agonist for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors[1][2]. Its key characteristic is its limited ability to cross the blood-brain barrier, which restricts its activity primarily to the peripheral nervous system. This property is of significant interest in the development of novel analgesics, as it offers the potential to alleviate pain without the central nervous system (CNS) side effects, such as psychoactivity, catalepsy, and motor ataxia, that are commonly associated with centrally acting cannabinoid agonists[1][2].

This technical guide provides a comprehensive overview of CB-13, summarizing its mechanism of action, pharmacokinetic profile, and preclinical and clinical efficacy. It also details the experimental protocols used to characterize this compound, offering a valuable resource for researchers and professionals in the field of drug development.

Mechanism of Action

CB-13 exerts its pharmacological effects by activating CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs). The activation of these receptors, particularly in the peripheral nervous system, is the primary mechanism underlying the analgesic properties of CB-13.

Receptor Binding and Functional Activity

CB-13 is a potent agonist at both human CB1 and CB2 receptors. The binding affinities and functional potencies of CB-13 are summarized in the table below.

| Parameter | CB1 Receptor | CB2 Receptor | Reference |

| EC50 | 6.1 nM | 27.9 nM | [3] |

Downstream Signaling Pathways

Upon binding of CB-13, the CB1 and CB2 receptors initiate a cascade of intracellular signaling events. As Gi/o-coupled receptors, their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.

Furthermore, cannabinoid receptor activation can lead to the modulation of various ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway. The activation of these pathways in peripheral sensory neurons is believed to contribute to the analgesic effects of CB-13 by reducing neuronal excitability and nociceptive signaling.

CB13 [label="CB-13", fillcolor="#FBBC05", fontcolor="#202124"]; CB1R [label="CB1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CB2R [label="CB2 Receptor", fillcolor="#34A853", fontcolor="#FFFFFF"]; G_protein [label="Gi/o Protein", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="↓ cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="↓ PKA Activity", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK_pathway [label="MAPK/ERK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Analgesia [label="Analgesia", shape="ellipse", fillcolor="#FFFFFF", fontcolor="#202124", style="bold"];

CB13 -> CB1R; CB13 -> CB2R; CB1R -> G_protein; CB2R -> G_protein; G_protein -> AC [label="inhibition"]; AC -> cAMP; cAMP -> PKA; G_protein -> MAPK_pathway [label="activation"]; PKA -> Analgesia; MAPK_pathway -> Analgesia; }

Caption: CB1/CB2 Receptor Signaling Pathway.Pharmacokinetics

The pharmacokinetic profile of CB-13 has been evaluated in both preclinical and clinical studies, demonstrating its oral bioavailability and distribution characteristics.

Preclinical Pharmacokinetics in Rats

Following oral administration in rats, CB-13 is absorbed and reaches peak plasma concentrations. The table below summarizes the key pharmacokinetic parameters of CB-13 in rats.

| Parameter | Value | Condition |

| Dose (oral) | 20 mg/kg | Single dose |

| Cmax | ~229 ng/mL | |

| Tmax | ~3-4 hours | |

| Oral Bioavailability (F%) | ~70% |

Note: The Cmax and Tmax values are approximated from available data and may vary.

Clinical Pharmacokinetics in Humans

A Phase I clinical trial in healthy male volunteers evaluated the pharmacokinetics of single oral doses of CB-13. The results demonstrated linear pharmacokinetics over the dose range of 1 to 80 mg.

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Condition | Reference |

| 1 | 7.8 | 1.5 - 2 | 21 - 36 | - | Fasted | [4] |

| 10 | - | 1.5 - 2 | 21 - 36 | - | Fasted | [4] |

| 40 | - | 1.5 - 2 | 21 - 36 | - | Fasted | [4] |

| 40 | Increased ~2-fold | 1.5 - 2 | 30 - 41 | Increased ~2-fold | Fed | [4] |

| 80 | 467.6 | 1.5 - 2 | 21 - 36 | - | Fasted | [4] |

Administration of a 40 mg dose with a high-fat meal resulted in an approximate 2-fold increase in both Cmax and AUC, indicating that food enhances the absorption of CB-13[4].

Preclinical Efficacy

The analgesic efficacy of CB-13 has been demonstrated in various preclinical models of pain, including inflammatory and neuropathic pain.

Inflammatory Pain Models

In a mouse model of inflammatory pain induced by Complete Freund's Adjuvant (CFA), CB-13 produced a dose-dependent reduction in mechanical allodynia[5].

| Species | Pain Model | Endpoint | ED50 (mg/kg, i.p.) | Reference |

| Mouse (Male) | CFA-induced inflammatory pain | Mechanical Allodynia | 0.99 (95% CI: 0.49 - 2.00) | [5][6] |

| Mouse (Female) | CFA-induced inflammatory pain | Mechanical Allodynia | 1.32 (95% CI: 0.46 - 3.23) | [5][6] |

CB-13 also demonstrated efficacy in reducing thermal hyperalgesia in the CFA model[6]. A 3 mg/kg intraperitoneal dose of CB-13 was shown to reduce CFA-induced heat hypersensitivity[6].

Neuropathic Pain Models

CB-13 has shown potent antihyperalgesic activity in rat models of neuropathic pain[2]. Oral administration of CB-13 has been reported to reverse mechanical hyperalgesia in these models.

Clinical Studies

CB-13 has progressed to preliminary human trials. A Phase I study in healthy volunteers demonstrated that single oral doses of CB-13 were reasonably well-tolerated, with dose-dependent adverse events that were generally mild to moderate[4]. The most frequently reported adverse events at higher doses (40 and 80 mg) were dizziness, headache, and nausea[4].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of CB-13.

Synthesis of CB-13

The synthesis of Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone (CB-13) is a multi-step process that can be adapted from rational drug design principles based on known aminoalkylindole agonists[2]. A general synthetic scheme is outlined below.

Start [label="Starting Materials\n(e.g., 4-hydroxy-1-naphthaldehyde)", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="Alkylation with 1-bromopentane"]; Intermediate1 [label="4-(pentyloxy)-1-naphthaldehyde"]; Step2 [label="Grignard reaction with 1-naphthylmagnesium bromide"]; Intermediate2 [label="--INVALID-LINK--methanol"]; Step3 [label="Oxidation (e.g., with PCC or Dess-Martin periodinane)"]; End [label="CB-13\n(Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone)", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> End; }

Caption: General Synthetic Workflow for CB-13.Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive radioligand binding assay to determine the affinity of CB-13 for CB1 and CB2 receptors.

Materials:

-

Cell membranes prepared from cells expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP55,940.

-

Non-specific binding control: A high concentration of a non-labeled cannabinoid agonist (e.g., WIN 55,212-2).

-

Test compound: CB-13 at various concentrations.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Incubate cell membranes with varying concentrations of CB-13 and a fixed concentration of [³H]CP55,940 in binding buffer.

-

For total binding, incubate membranes with only [³H]CP55,940.

-

For non-specific binding, incubate membranes with [³H]CP55,940 and a high concentration of a non-labeled agonist.

-

Incubate the mixture at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of CB-13 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Inhibition

This protocol measures the ability of CB-13 to inhibit adenylyl cyclase activity.

Materials:

-

Cells expressing human CB1 or CB2 receptors.

-

Forskolin (an adenylyl cyclase activator).

-

CB-13 at various concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA, or radiometric).

Procedure:

-

Pre-treat cells with various concentrations of CB-13.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve and calculate the EC50 value for CB-13's inhibition of forskolin-stimulated cAMP accumulation.

Functional Assay: ERK Phosphorylation

This protocol assesses the activation of the MAPK/ERK pathway by CB-13.

Materials:

-

Cells expressing human CB1 or CB2 receptors.

-

CB-13 at various concentrations.

-

Cell lysis buffer.

-

Primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

-

Secondary antibody conjugated to a detectable label (e.g., HRP).

-

Western blotting apparatus and reagents.

Procedure:

-

Treat cells with various concentrations of CB-13 for a specified time.

-

Lyse the cells and collect the protein lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody specific for p-ERK.

-

Wash the membrane and incubate with a labeled secondary antibody.

-

Detect the signal and quantify the levels of p-ERK.

-

Strip the membrane and re-probe with an antibody for total ERK to normalize the data.

-

Analyze the dose-dependent increase in ERK phosphorylation to determine the potency of CB-13.

Cell_Culture [label="Cell Culture (expressing CB1/CB2)", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; CB13_Treatment [label="Treat with CB-13"]; Cell_Lysis [label="Cell Lysis"]; Protein_Quantification [label="Protein Quantification"]; SDS_PAGE [label="SDS-PAGE"]; Western_Blot [label="Western Blot Transfer"]; Primary_Ab [label="Incubate with anti-p-ERK Ab"]; Secondary_Ab [label="Incubate with secondary Ab"]; Detection [label="Signal Detection"]; Analysis [label="Data Analysis"]; Stripping [label="Membrane Stripping"]; Total_ERK_Ab [label="Incubate with anti-total-ERK Ab"]; Normalization [label="Normalization"]; Final_Result [label="Quantified p-ERK/Total ERK Ratio", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];

Cell_Culture -> CB13_Treatment; CB13_Treatment -> Cell_Lysis; Cell_Lysis -> Protein_Quantification; Protein_Quantification -> SDS_PAGE; SDS_PAGE -> Western_Blot; Western_Blot -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> Analysis; Analysis -> Stripping; Stripping -> Total_ERK_Ab; Total_ERK_Ab -> Detection [label="Re-probe"]; Detection -> Normalization; Normalization -> Final_Result; }

Caption: Western Blot Workflow for ERK Phosphorylation.In Vivo Efficacy: Von Frey Test for Mechanical Allodynia

This protocol measures the withdrawal threshold of rodents to a mechanical stimulus.

Materials:

-

Von Frey filaments of varying stiffness.

-

Elevated mesh platform.

-

Individual testing chambers.

Procedure:

-

Acclimate the animals to the testing environment by placing them in the chambers on the mesh platform for at least 30-60 minutes before testing.

-

Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.

-

Begin with a filament in the middle of the force range and record the response (paw withdrawal, licking, or flinching).

-

Use the "up-down" method to determine the 50% paw withdrawal threshold. If the animal withdraws, use the next finer filament; if there is no response, use the next stiffer filament.

-

Administer CB-13 or vehicle and repeat the measurements at specified time points to assess the analgesic effect.

In Vivo Efficacy: Hargreaves Test for Thermal Hyperalgesia

This protocol measures the latency of rodents to withdraw their paw from a thermal stimulus.

Materials:

-

Hargreaves apparatus (radiant heat source).

-

Glass platform.

-

Individual testing chambers.

Procedure:

-

Acclimate the animals to the testing chambers on the glass platform.

-

Position the radiant heat source under the plantar surface of the hind paw.

-

Activate the heat source and start a timer.

-

Stop the timer when the animal withdraws its paw. This is the paw withdrawal latency.

-

A cut-off time is used to prevent tissue damage.

-

Administer CB-13 or vehicle and repeat the measurements at specified time points to determine the effect on thermal hyperalgesia.

Conclusion

CB-13 is a promising peripherally restricted cannabinoid agonist with demonstrated efficacy in preclinical models of pain and a favorable pharmacokinetic profile in humans. Its mechanism of action, centered on the activation of peripheral CB1 and CB2 receptors, offers a therapeutic strategy to manage pain while minimizing the undesirable central nervous system side effects associated with traditional cannabinoid-based therapies. The data and protocols presented in this technical guide provide a solid foundation for further research and development of CB-13 and other peripherally acting cannabinoid agonists as novel analgesics. Further investigation into its long-term efficacy and safety profile is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone: a potent, orally bioavailable human CB1/CB2 dual agonist with antihyperalgesic properties and restricted central nervous system penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Cellular and Molecular Targets of CB-13

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-13, also known as CRA13 and SAB-378, is a potent synthetic cannabinoid agonist that has garnered significant interest for its therapeutic potential, particularly in the realm of analgesia.[1] A key characteristic of CB-13 is its limited penetration of the blood-brain barrier, which restricts its activity primarily to the peripheral nervous system at lower doses.[1] This peripherally restricted action offers the potential for therapeutic benefits without the centrally mediated psychoactive side effects commonly associated with cannabinoid receptor agonists. This technical guide provides a comprehensive overview of the cellular and molecular targets of CB-13, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Cellular and Molecular Targets

CB-13 is a potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] These G-protein coupled receptors (GPCRs) are the primary targets through which CB-13 exerts its pharmacological effects.

Cannabinoid Receptor Binding and Functional Activity

CB-13 demonstrates high affinity and functional activity at both CB1 and CB2 receptors. The compound's interaction with these receptors has been characterized through various in vitro assays.

Data Presentation: Quantitative Data Summary

| Parameter | CB1 Receptor | CB2 Receptor | Reference |

| EC50 | 6.1 nM | 27.9 nM | [2][3] |

| IC50 | 15 nM | 98 nM | [4] |

| Ki | 15.0 nM | 98.0 nM | [5] |

EC50 (Half-maximal effective concentration) values indicate the concentration of CB-13 required to elicit 50% of its maximal effect. A lower EC50 value signifies greater potency. IC50 (Half-maximal inhibitory concentration) values represent the concentration of CB-13 required to inhibit the binding of a radioligand by 50%. Ki (Inhibition constant) values reflect the binding affinity of CB-13 to the receptors.

Downstream Signaling Pathways

As a cannabinoid receptor agonist, CB-13 modulates intracellular signaling cascades upon binding to CB1 and CB2 receptors. These receptors are primarily coupled to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Activation of cannabinoid receptors by CB-13 can also lead to the modulation of various ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular and molecular targets of CB-13.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of CB-13 for CB1 and CB2 receptors.

Protocol:

-

Membrane Preparation:

-

Cells stably expressing human CB1 or CB2 receptors are harvested and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Binding Reaction:

-

In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of unlabeled CB-13.

-

Incubate the mixture at 30°C for 60-90 minutes to allow for competitive binding to reach equilibrium.

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of CB-13.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the effect of CB-13 on adenylyl cyclase activity and intracellular cAMP levels.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells expressing CB1 or CB2 receptors in a suitable medium.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of CB-13 in the presence of forskolin (an adenylyl cyclase activator).

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Quantify cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the concentration of CB-13.

-

Determine the EC50 or IC50 value to quantify the potency of CB-13 in modulating cAMP production.

-

ERK Phosphorylation Western Blot

This assay assesses the activation of the ERK/MAPK signaling pathway by CB-13.

Protocol:

-

Cell Lysis and Protein Quantification:

-

Treat cells expressing cannabinoid receptors with CB-13 for various time points.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates using a Bradford or BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of ERK activation.

-

In Vitro Electrophysiology on Dorsal Root Ganglion (DRG) Neurons

This technique is used to study the effects of CB-13 on the excitability of sensory neurons.[6]

Protocol:

-

DRG Neuron Culture:

-

Patch-Clamp Recording:

-

Perform whole-cell patch-clamp recordings from the cultured DRG neurons.

-

Record changes in membrane potential and ion channel currents in response to the application of CB-13.

-

Investigate the effect of CB-13 on neuronal hyperexcitability induced by inflammatory mediators like prostaglandin E2 (PGE2).[6]

-

Calcium Imaging of DRG Neurons

This method is employed to visualize and quantify changes in intracellular calcium concentrations in sensory neurons in response to CB-13.[8]

Protocol:

-

Cell Loading:

-

Load cultured DRG neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[9]

-

-

Fluorescence Microscopy:

-

Data Analysis:

-

Analyze the changes in fluorescence intensity to determine the effect of CB-13 on intracellular calcium levels and its ability to modulate calcium influx through channels like TRPV1.

-

Mandatory Visualizations

Signaling Pathway of CB-13 at CB1/CB2 Receptors

Caption: Signaling cascade initiated by CB-13 binding to CB1 and CB2 receptors.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of CB-13.

Logical Relationship of CB-13's Peripheral Analgesic Action

Caption: Mechanism of CB-13's analgesic effect in the periphery.

References

- 1. CB-13 - Wikipedia [en.wikipedia.org]

- 2. CB 13 | Non-selective Cannabinoids | Tocris Bioscience [tocris.com]

- 3. medkoo.com [medkoo.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of central nervous system activity with repeated dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Calcium Imaging Approach to Measure Functional Sensitivity of Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

Preclinical Profile of CB-13 for Pain Modulation: A Technical Guide

This technical guide provides an in-depth overview of the preclinical studies investigating the efficacy and mechanism of action of CB-13, a peripherally selective cannabinoid receptor type 1 (CB1) preferring agonist, in the modulation of pain. The information presented is intended for researchers, scientists, and drug development professionals actively involved in the field of analgesics.

Introduction